molecular formula C13H14O2 B3002849 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2304561-34-8

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B3002849
CAS No.: 2304561-34-8
M. Wt: 202.253
InChI Key: IEENEKWYRYNUJK-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.253. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Phenylbicyclo[1.1.1]pentane derivatives, like 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid, have been synthesized using simple procedures. Studies have explored their conversion to various derivatives, including amines, nitro derivatives, and phenyl ketones, highlighting their versatility in organic synthesis (Wiberg, Ross, Isbell, & Mcmurdie, 1993).
  • These compounds have been studied for their acidity and pKa values, providing insights into their chemical reactivity and potential applications in various chemical reactions (Wiberg, 2002).

Bioisosteres and Drug Design

  • Bicyclo[1.1.1]pentanes, such as this compound, are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their incorporation into pharmaceutical compounds can improve physicochemical properties and metabolic stability (Hughes et al., 2019).
  • The bicyclo[1.1.1]pentane motif has been used in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments, thereby improving drug candidate properties (Auberson et al., 2017).

Novel Synthetic Methods

  • Innovative synthetic methods have been developed for the preparation of bicyclo[1.1.1]pentane derivatives. These methods have broadened the scope of compounds that can be synthesized and have potential implications for the development of new pharmaceuticals and materials (Kanazawa & Uchiyama, 2018).

Potential in Medicinal Chemistry

  • Bicyclo[1.1.1]pentanes are highly valued in medicinal chemistry as bioisosteres for phenyl rings or tert-butyl groups. They offer opportunities to create drug-like molecules with desirable properties like good passive permeability and high aqueous solubility (Kanazawa, Maeda, & Uchiyama, 2017).

Future Directions

The use of bicyclo[1.1.1]pentanes in drug discovery is expected to continue due to their unique structural features and the ability to serve as bioisosteres for phenyl rings . The development of more efficient and versatile synthetic methods for these compounds is an area of ongoing research .

Properties

IUPAC Name

2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-11(15)6-12-7-13(8-12,9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENEKWYRYNUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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